Cas no 104086-73-9 (Z-3-Dodecenyl E-Crotonate)

Z-3-Dodecenyl E-Crotonate 化学的及び物理的性質
名前と識別子
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- 2-Butenoic acid,(3Z)-3-dodecen-1-yl ester, (2E)-
- [(E)-dodec-3-enyl] (Z)-but-2-enoate
- 2-Butenoic acid, 3-dodecenyl ester,(E,Z)-
- 2-Butenoicacid, (3Z)-3-dodecenyl ester, (2E)- (9CI)
- Z-3-Dodecenyl E-2-butenoate
- Z-3-Dodecenyl E-crotonate
- 104086-73-9
- 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)-
- (Z)-3-Dodecen-1-yl (E)-2-butenoate
- 2-Butenoic acid, 3-dodecenyl ester, (E,Z)-
- Z-3-Dodecenyl E-Crotonate
-
- インチ: InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4-
- InChIKey: VPVYOJQBLAZGEP-FJAAXBCVSA-N
- SMILES: CCCCCCCC/C=C/CCOC(/C=C\C)=O
計算された属性
- 精确分子量: 252.20904
- 同位素质量: 252.20893
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 12
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- XLogP3: 6
じっけんとくせい
- 密度みつど: 0.89
- Boiling Point: 333°C at 760 mmHg
- フラッシュポイント: 155.6°C
- Refractive Index: 1.463
- PSA: 26.3
Z-3-Dodecenyl E-Crotonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D525580-50mg |
Z-3-Dodecenyl E-Crotonate |
104086-73-9 | 50mg |
$775.00 | 2023-05-18 | ||
TRC | D525580-100mg |
Z-3-Dodecenyl E-Crotonate |
104086-73-9 | 100mg |
$1315.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64828-50mg |
Z3-Dodecenyl E2-butenoate |
104086-73-9 | 98% | 50mg |
¥528.00 | 2023-09-09 | |
TRC | D525580-250mg |
Z-3-Dodecenyl E-Crotonate |
104086-73-9 | 250mg |
$ 3000.00 | 2023-09-07 | ||
1PlusChem | 1P01DZW0-250mg |
Z-3-DodecenylE-Crotonate |
104086-73-9 | ≥98% | 250mg |
$235.00 | 2023-12-26 | |
A2B Chem LLC | AX31856-100mg |
Z-3-DodecenylE-Crotonate |
104086-73-9 | ≥98% | 100mg |
$76.00 | 2024-04-20 | |
TRC | D525580-10mg |
Z-3-Dodecenyl E-Crotonate |
104086-73-9 | 10mg |
$167.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64828-100mg |
Z3-Dodecenyl E2-butenoate |
104086-73-9 | 98% | 100mg |
¥944.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64828-250mg |
Z3-Dodecenyl E2-butenoate |
104086-73-9 | 98% | 250mg |
¥2101.00 | 2023-09-09 | |
A2B Chem LLC | AX31856-250mg |
Z-3-DodecenylE-Crotonate |
104086-73-9 | ≥98% | 250mg |
$165.00 | 2024-04-20 |
Z-3-Dodecenyl E-Crotonate 関連文献
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Van-Dung Le,T. Cam-Huong Le,Van-Trung Chau,T. Ngoc-Duyen Le,Chi-Hien Dang,T. To-Nguyen Vo,Trinh Duy Nguyen,Thanh-Danh Nguyen New J. Chem. 2021 45 4746
Z-3-Dodecenyl E-Crotonateに関する追加情報
Introduction to Z-3-Dodecenyl E-Crotonate (CAS No. 104086-73-9)
Z-3-Dodecenyl E-Crotonate, with the chemical identifier CAS No. 104086-73-9, is a compound of significant interest in the field of organic chemistry and biochemical applications. This ester, derived from dodecenoic acid and ethanol, exhibits unique structural and functional properties that make it valuable in various research and industrial contexts. The compound's molecular structure, characterized by a conjugated diene system, contributes to its reactivity and potential utility in synthetic chemistry and biological studies.
The E-configured geometry of the double bond in Z-3-Dodecenyl E-Crotonate is particularly noteworthy, as it influences the compound's electronic properties and interaction with biological targets. This geometric arrangement enhances its suitability for applications in photochemical reactions and as a precursor in the synthesis of more complex molecules. Recent advancements in the field have highlighted its role in developing novel agrochemicals and pharmaceutical intermediates.
In the realm of biochemical research, Z-3-Dodecenyl E-Crotonate has been explored for its potential effects on enzymatic pathways and cellular signaling. Studies have demonstrated its ability to modulate certain metabolic processes, making it a candidate for further investigation in drug discovery programs. The compound's ability to interact with biological macromolecules has prompted researchers to investigate its applications in designing selective inhibitors for therapeutic purposes.
The synthesis of Z-3-Dodecenyl E-Crotonate typically involves catalytic hydrogenation or esterification reactions, which are optimized for high yield and purity. Advances in green chemistry have led to the development of more sustainable methods for producing this compound, reducing reliance on hazardous reagents and minimizing environmental impact. These innovations align with global efforts to promote eco-friendly chemical manufacturing processes.
One of the most compelling aspects of Z-3-Dodecenyl E-Crotonate is its versatility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex organic molecules, including those found in active pharmaceutical ingredients (APIs). The compound's diene moiety serves as an effective scaffold for introducing functional groups at specific positions, enabling precise molecular design.
Recent research has also explored the photophysical properties of Z-3-Dodecenyl E-Crotonate, revealing its potential as a photosensitizer or chromophore in optoelectronic applications. The compound's absorption spectrum and quantum yield make it suitable for use in organic light-emitting diodes (OLEDs) and photodynamic therapy (PDT) agents. These findings underscore the broad applicability of this molecule beyond traditional chemical synthesis.
In conclusion, Z-3-Dodecenyl E-Crotonate (CAS No. 104086-73-9) represents a promising compound with diverse industrial and scientific uses. Its unique structural features, coupled with recent advancements in synthetic and biochemical methodologies, position it as a key player in modern chemical research. As the field continues to evolve, further exploration of this molecule will undoubtedly yield new insights and applications across multiple disciplines.
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